molecular formula C11H21NO4 B591875 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 191664-14-9

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No. B591875
CAS RN: 191664-14-9
M. Wt: 231.292
InChI Key: IGJIQZVMCRTQQX-QMMMGPOBSA-N
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Description

“®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid” is a monoprotected derivative of DAP. It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also known as a tert-butyloxycarbonyl-protected amino acid .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available tert-butyloxycarbonyl-protected amino acids . The synthesis process involves the neutralization of [emim][OH] with these protected amino acids . The yield of the synthesis process is reported to be 95% .


Molecular Structure Analysis

The molecular weight of this compound is 242 . The 1H-NMR and 13C-NMR data provide detailed information about the molecular structure .


Chemical Reactions Analysis

This compound has been used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

Synthesis and Chemical Intermediates

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid and its derivatives have been explored in various synthetic pathways, particularly in the synthesis of complex molecules and peptides. For instance, a stereoselective synthesis described by Thaisrivongs et al. (1987) involved this compound as a key intermediate in the preparation of renin inhibitory peptides, suggesting its role in designing potential therapeutic agents targeting the renin-angiotensin system Thaisrivongs et al., 1987. Similarly, Estermann and Seebach (1988) discussed the diastereoselective alkylation of 3-aminobutanoic acid, highlighting the utility of this compound in stereocontrolled organic synthesis, which is fundamental in drug development and chemical biology research Estermann & Seebach, 1988.

Enzymatic and Chemoenzymatic Approaches

Research has also focused on enzymatic and chemoenzymatic methods to synthesize enantiomerically pure amino acids, which are crucial for peptide synthesis and pharmaceutical applications. Andruszkiewicz et al. (1990) demonstrated the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, indicating the potential of biocatalysis in achieving high enantioselectivity for compounds related to this compound Andruszkiewicz, Barrett, & Silverman, 1990.

Advanced Material and Method Development

In addition to pharmaceutical applications, derivatives of this compound have been investigated for their role in material science and analytical chemistry. For instance, the study of aroma compounds in fermented foods by Matheis, Granvogl, and Schieberle (2016) utilized the understanding of amino acid derivatives to analyze flavor profiles, which is crucial for food science and technology Matheis, Granvogl, & Schieberle, 2016.

Novel Applications and Synthesis Routes

Emerging research has explored novel synthesis routes and applications of this compound. For example, Xu Hua-jian (2009) detailed a synthesis approach for a precursor of β,γ-unsaturated α-amino acids, showcasing the compound's versatility in synthesizing structurally complex amino acids for various scientific applications Xu Hua-jian, 2009.

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves its use as a reactant and reaction medium in organic synthesis when its reactive side chain and N-terminus are chemically protected .

Safety and Hazards

The safety information for this compound includes hazard statements H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for this compound involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191664-14-9
Record name (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid
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